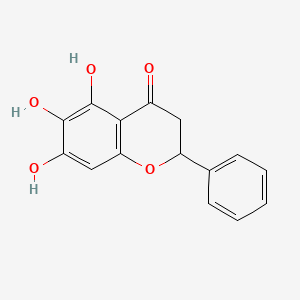

Dihydrobaicalein

Description

Dihydrobaicalein has been reported in Scutellaria scandens with data available.

Properties

IUPAC Name |

5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDJGLOROGNHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188384 | |

| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35683-17-1 | |

| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydrobaicalein: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobaicalein, a flavanone derived from the hydrogenation of baicalein, is a compound of growing interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure of Dihydrobaicalein, alongside a detailed exploration of its potential biological activities and associated signaling pathways, primarily inferred from its close structural analog, baicalein. This document aims to serve as a foundational resource for researchers and professionals in drug development, offering insights into its properties and methodologies for its study.

Chemical Structure and Identification

Dihydrobaicalein, systematically named 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavonoid characterized by a C6-C3-C6 skeleton. Its structure is distinguished from its parent compound, baicalein, by the saturation of the C2-C3 double bond in the C-ring. This structural modification significantly alters its three-dimensional conformation and may influence its biological activity.

| Identifier | Value |

| IUPAC Name | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one[1] |

| Molecular Formula | C₁₅H₁₂O₅[1] |

| Molecular Weight | 272.25 g/mol [1] |

| SMILES | C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3[1] |

| InChI Key | GPDJGLOROGNHJD-UHFFFAOYSA-N[1] |

| CAS Number | 35683-17-1[1] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of Dihydrobaicalein are not extensively published, a common and logical approach is the catalytic hydrogenation of baicalein.

Hypothetical Synthesis Protocol: Catalytic Hydrogenation of Baicalein

This protocol is based on standard procedures for the reduction of flavones to flavanones.

Materials:

-

Baicalein

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Methanol (HPLC grade)

-

Hydrogen gas (H₂)

-

Reaction flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve baicalein in a suitable solvent (e.g., ethanol or methanol) in a reaction flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Flush the reaction vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Dihydrobaicalein.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Dihydrobaicalein.

Spectroscopic Data (Predicted)

-

¹H-NMR (in DMSO-d₆): Signals corresponding to the aromatic protons on the A and B rings, as well as the characteristic protons of the saturated C-ring (H-2 and H-3), are expected. The H-2 proton would likely appear as a doublet of doublets due to coupling with the two H-3 protons.

-

¹³C-NMR (in DMSO-d₆): Resonances for the 15 carbon atoms are expected, including the carbonyl carbon (C-4) and the carbons of the hydroxyl-substituted A-ring.

-

Mass Spectrometry (ESI-MS/MS): The fragmentation pattern is expected to show characteristic losses of small molecules like H₂O and CO, as well as retro-Diels-Alder (RDA) fragmentation of the C-ring, a common feature for flavonoids.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway modulation of Dihydrobaicalein is limited. However, based on its structural similarity to baicalein and preliminary findings, Dihydrobaicalein is a potential inhibitor of Polo-like kinase 1 (PLK1), as well as VRK2 and PLK2. The following sections detail the known activities and pathways of baicalein, which provide a strong basis for investigating Dihydrobaicalein.

Quantitative Bioactivity Data (Inferred from Baicalein)

The following table summarizes known IC₅₀ values for baicalein against various targets, which may serve as a reference for Dihydrobaicalein's potential activity.

| Target | IC₅₀ Value (Baicalein) |

| Src Tyrosine Kinase | 4 µM |

| Rho Kinase 1 (ROCK1) | 6.55 µM[2] |

| Rho Kinase 2 (ROCK2) | 2.82 µM[2] |

| IL-6 Production (LPS-stimulated THP-1 cells) | 88 µg/mL |

Potential Signaling Pathways Modulated by Dihydrobaicalein (Based on Baicalein)

Baicalein is known to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that Dihydrobaicalein shares some of these activities.

-

PI3K/Akt/mTOR Pathway: Baicalein has been shown to inhibit this critical survival pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation, is another target of baicalein.[3]

-

NF-κB Signaling: Baicalein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1]

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that Dihydrobaicalein might modulate, based on the known actions of baicalein.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Dihydrobaicalein.

Caption: Hypothetical modulation of the MAPK signaling cascade by Dihydrobaicalein.

Experimental Protocols for Bioactivity Assessment

To elucidate the specific biological effects of Dihydrobaicalein, a variety of in vitro and in vivo assays can be employed.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Dihydrobaicalein against purified kinases like PLK1.

Materials:

-

Purified recombinant kinase (e.g., PLK1)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Dihydrobaicalein (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Dihydrobaicalein in the assay buffer.

-

In a microplate, add the kinase, its substrate, and the Dihydrobaicalein dilution or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Dihydrobaicalein and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to evaluate the effect of Dihydrobaicalein on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dihydrobaicalein (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dihydrobaicalein or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of Dihydrobaicalein.

Caption: General experimental workflow for Dihydrobaicalein research.

Conclusion and Future Directions

Dihydrobaicalein presents an intriguing scaffold for drug discovery, with potential applications in oncology and inflammatory diseases. While its chemical structure is well-defined, a significant gap exists in the experimental data regarding its synthesis, specific biological activities, and mechanisms of action. The information presented in this guide, largely extrapolated from its parent compound baicalein, provides a solid framework for initiating further research. Future studies should focus on developing and publishing a standardized synthesis protocol for Dihydrobaicalein, conducting comprehensive in vitro screening to determine its target profile and potency, and elucidating its specific effects on cellular signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this promising flavonoid.

References

- 1. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Dihydrobaicalein Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Machinery, Experimental Analysis, and Regulatory Networks in Plants

This technical guide provides a comprehensive overview of the dihydrobaicalein biosynthesis pathway in plants, with a primary focus on its elucidation within the medicinal plant Scutellaria baicalensis. Dihydrobaicalein, a flavanone, is a key intermediate in the biosynthesis of the pharmacologically active flavone, baicalein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of flavonoid biosynthesis, natural product chemistry, and metabolic engineering.

The Core Biosynthesis Pathway of Dihydrobaicalein

Dihydrobaicalein is synthesized via a specialized branch of the flavonoid pathway, which is particularly active in the roots of Scutellaria baicalensis[1][2]. This pathway utilizes precursors from the general phenylpropanoid pathway to construct the characteristic C6-C3-C6 flavonoid backbone. The biosynthesis of dihydrobaicalein is intricately linked to the production of other 4'-deoxyflavonoids.

The pathway commences with the conversion of cinnamic acid to cinnamoyl-CoA by cinnamate-CoA ligase-like 7 (CLL-7) . Subsequently, chalcone synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone. This chalcone is then stereospecifically cyclized into the flavanone pinocembrin by chalcone isomerase (CHI) [1][3].

The pivotal step leading to dihydrobaicalein is the hydroxylation of pinocembrin at the 6-position of the A-ring. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase, flavone 6-hydroxylase (F6H) , also known as SbCYP82D1.1 in Scutellaria baicalensis[3][4]. The product of this reaction is dihydrobaicalein (5,6,7-trihydroxyflavanone) . Dihydrobaicalein can then be further oxidized by flavone synthase II (FNSII) to produce baicalein[1].

Quantitative Data on Dihydrobaicalein and Related Enzymes

Quantitative analysis reveals the accumulation of dihydrobaicalein primarily in the root tissues of Scutellaria baicalensis[1]. While specific concentrations can vary depending on plant age, growing conditions, and analytical methods, its presence underscores its role as a key intermediate.

| Compound/Enzyme | Parameter | Value | Plant/System | Reference |

| Dihydrobaicalein | Tissue Accumulation | Predominantly in roots | Scutellaria baicalensis | [1] |

| FNSII-2 (Flavone Synthase II-2) | Apparent Km (Pinocembrin) | 1.8 ± 0.2 µM | Scutellaria baicalensis | |

| Apparent Vmax (Pinocembrin) | 1.2 ± 0.1 pkat/mg protein | Scutellaria baicalensis | ||

| F6H (Flavone 6-hydroxylase) | Substrate Specificity | Chrysin, Apigenin | Scutellaria baicalensis | [4] |

Experimental Protocols

Extraction and Quantification of Dihydrobaicalein from Plant Material

This protocol outlines a general method for the extraction and quantification of dihydrobaicalein from Scutellaria baicalensis roots using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried root powder of Scutellaria baicalensis

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Dihydrobaicalein analytical standard

-

Syringe filters (0.22 µm)

Protocol:

-

Extraction:

-

Accurately weigh 100 mg of dried root powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonication in a water bath for 30 minutes at 40°C.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 80% methanol.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-35 min, 20% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a calibration curve using a dihydrobaicalein analytical standard of known concentrations. Calculate the concentration of dihydrobaicalein in the sample by comparing its peak area to the calibration curve.

-

Heterologous Expression and Enzyme Assay of Flavanone 6-hydroxylase (F6H)

This protocol describes the heterologous expression of F6H in Saccharomyces cerevisiae (yeast) and a subsequent in vitro enzyme assay.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Full-length cDNA of F6H (e.g., SbCYP82D1.1)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Yeast growth media (SC-Ura, YP-Gal)

-

Microsome isolation buffer

-

NADPH

-

Pinocembrin (substrate)

-

Dihydrobaicalein (standard)

-

Ethyl acetate

Protocol:

-

Heterologous Expression:

-

Clone the full-length F6H cDNA into the yeast expression vector.

-

Transform the construct into the yeast strain.

-

Grow a pre-culture in SC-Ura medium overnight.

-

Inoculate YP-Gal medium with the pre-culture and grow for 24-48 hours to induce protein expression.

-

Harvest the yeast cells by centrifugation.

-

-

Microsome Isolation:

-

Resuspend the yeast pellet in microsome isolation buffer.

-

Disrupt the cells using glass beads and vortexing.

-

Centrifuge at 10,000 x g to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the microsomal fraction, NADPH, and buffer in a microcentrifuge tube.

-

Initiate the reaction by adding pinocembrin.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding a small volume of acid (e.g., HCl).

-

Extract the products with ethyl acetate.

-

Evaporate the ethyl acetate and reconstitute the residue in methanol.

-

Analyze the product formation (dihydrobaicalein) by HPLC or LC-MS by comparing with the authentic standard.

-

Regulatory Networks

The biosynthesis of dihydrobaicalein is tightly regulated at the transcriptional level by a complex interplay of signaling molecules and transcription factors.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of genes involved in flavonoid biosynthesis in Scutellaria baicalensis. The signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of downstream transcription factors.

Transcriptional Regulation by MYB and bHLH Factors

The promoters of flavonoid biosynthesis genes contain specific cis-acting elements that are recognized by transcription factors, primarily from the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) families. These transcription factors often form regulatory complexes to fine-tune the expression of pathway genes. In Scutellaria baicalensis, specific R2R3-MYB transcription factors have been shown to regulate the expression of genes such as CHS and CHI[5][6].

Experimental Workflow for Dihydrobaicalein Biosynthesis Research

A typical workflow for investigating the biosynthesis of dihydrobaicalein involves a multi-step approach, from gene identification to in planta functional validation.

This guide provides a foundational understanding of the dihydrobaicalein biosynthesis pathway. Further research is required to fully elucidate the kinetic properties of all involved enzymes and the intricate details of its regulatory network. The provided protocols and workflows offer a starting point for researchers to delve deeper into the fascinating world of flavonoid biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 4. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transcription factors SbMYB45 and SbMYB86.1 regulate flavone biosynthesis in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Physical and chemical properties of Dihydrobaicalein

An In-Depth Technical Guide to the Physical and Chemical Properties of Dihydrobaicalein

Introduction

Dihydrobaicalein is a flavonoid, specifically a flavanone, a class of polyphenolic compounds primarily derived from plants.[1][2] It is found in the roots of Scutellaria baicalensis (Chinese skullcap) and Scutellaria scandens, herbs with a long history in traditional medicine.[1][2] As a natural product, Dihydrobaicalein has garnered interest for its biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] Notably, it has been identified as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, making it a compound of interest in drug development.[3][4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of Dihydrobaicalein, details relevant experimental protocols, and illustrates its mechanism of action on key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive data for Dihydrobaicalein is limited, the available information is summarized below. For comparative purposes, data for the closely related and more extensively studied flavonoid, Baicalein, is also included where Dihydrobaicalein data is unavailable.

Data Presentation: Physicochemical Properties

| Property | Dihydrobaicalein | Baicalein (for comparison) |

| IUPAC Name | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one[1] | 5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one |

| Synonyms | 5,6,7-trihydroxyflavanone[1] | 5,6,7-trihydroxyflavone |

| Molecular Formula | C₁₅H₁₂O₅[1][2] | C₁₅H₁₀O₅[5] |

| Molecular Weight | 272.25 g/mol [1][2] | 270.24 g/mol [5] |

| CAS Number | 35683-17-1[1][2] | 491-67-8[6] |

| Appearance | Solid (Predicted: Yellow)[4] | Yellow crystalline solid[6] |

| Melting Point | Not available | 256-271 °C[7] |

| Boiling Point | Not available | 373.35°C (Rough Estimate)[7] |

| pKa | Not available | 6.31 ± 0.40 (Predicted)[7] |

| Solubility | DMSO: 10 mg/mL (36.7 mM)[4] | DMSO: ~28 mg/mL[6][8]DMF: ~52 mg/mL[6][8]Ethanol: ~1.3 mg/mL[6][8]Water: Almost insoluble[5]PBS (pH 7.2): ~0.09 mg/ml[8] |

| Storage & Stability | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[4] | Powder: ≥4 years at -20°C[8]Stability is pH and temperature-dependent; degradation occurs at higher pH and temperatures.[9][10][11] |

Biological Activity and Signaling Pathways

Dihydrobaicalein exhibits significant biological effects, primarily through its anti-inflammatory, antioxidant, and cell cycle inhibitory activities.[2]

2.1 Inhibition of Polo-like Kinase 1 (PLK1)

A primary mechanism of action for Dihydrobaicalein is the inhibition of Polo-like kinase 1 (PLK1), with a reported IC₅₀ value of 6.3 μM.[3][4] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is common in many human cancers, making it an attractive target for anti-cancer therapies. By inhibiting PLK1, Dihydrobaicalein can disrupt cell division, leading to cell cycle arrest and potentially apoptosis in cancer cells. Dihydrobaicalein has also been shown to inhibit VRK2 and PLK2.[3][4]

Caption: Dihydrobaicalein inhibits PLK1, disrupting mitotic progression.

2.2 Antioxidant and Anti-inflammatory Mechanisms

Like many flavonoids, Dihydrobaicalein possesses antioxidant and anti-inflammatory properties.[2] These effects are achieved by scavenging free radicals and modulating signaling pathways involved in inflammation, such as inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[2] The closely related compound, baicalein, is known to exert anti-inflammatory effects by modulating pathways including NF-κB, TLRs, and the NLRP3 inflammasome.[12][13] It also scavenges reactive oxygen species (ROS), a key component of its antioxidant activity.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of Dihydrobaicalein.

3.1 High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is a representative method for the quantification of flavonoids and can be adapted for Dihydrobaicalein. It is based on established methods for baicalein and baicalin.[15][16][17][18][19]

-

Objective: To determine the concentration of Dihydrobaicalein in a sample.

-

Instrumentation:

-

HPLC system with a UV-Vis or PDA detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphoric acid or formic acid.

-

Ultrapure water.

-

Dihydrobaicalein standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a ratio of 47:53 (v/v) methanol to 0.2% phosphoric acid.[16][18]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of Dihydrobaicalein. For the related compound baicalein, detection is often set around 277 nm or 324 nm.[6] A full scan should be performed to determine the optimal wavelength for Dihydrobaicalein.

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of Dihydrobaicalein in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing Dihydrobaicalein in the mobile phase or a compatible solvent. For biological samples (e.g., plasma), a solid-phase extraction (SPE) or protein precipitation step is required to remove interfering substances.[15]

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Plot the peak area of the standards against their known concentrations to create a calibration curve. Determine the concentration of Dihydrobaicalein in the samples by interpolating their peak areas from this curve.

-

3.2 DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to act as a free radical scavenger. It is a common and standardized method used for evaluating the antioxidant potential of flavonoids like baicalin.[20][21]

-

Objective: To quantify the free radical scavenging capacity of Dihydrobaicalein.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol or Ethanol.

-

Dihydrobaicalein.

-

Positive control (e.g., Ascorbic Acid or Trolox).

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of Dihydrobaicalein in methanol at various concentrations (e.g., 1 to 100 µg/mL).

-

In a test tube or 96-well plate, add 1.0 mL of the Dihydrobaicalein solution (or positive control/blank).

-

Add 2.0 mL of the DPPH solution to each tube/well and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[21]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer. A methanol blank is used to zero the instrument.

-

The control sample contains only the solvent and the DPPH solution.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the Dihydrobaicalein sample. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

-

Caption: A typical workflow for the DPPH radical scavenging assay.

References

- 1. Dihydrobaicalein | C15H12O5 | CID 9816931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydrobaicalein | 35683-17-1 | KBA68317 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dihydrobaicalein | PLK | TargetMol [targetmol.com]

- 5. rebeccabio.com [rebeccabio.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Baicalein CAS#: 491-67-8 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic method for simultaneous determination of baicalein and baicalein 7-glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Dihydrobaicalein: An In-Depth Technical Guide on its Core Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrobaicalein, a natural flavonoid derived from Scutellaria scandens, is an emerging molecule of interest in biochemical research. Unlike its more extensively studied analog, baicalein, the specific mechanisms of action for dihydrobaicalein are less characterized. Current scientific literature identifies dihydrobaicalein as a potent inhibitor of key cellular kinases, particularly Polo-like kinase 1 (PLK1), as well as Vaccinia-related kinase 2 (VRK2) and Polo-like kinase 2 (PLK2). This guide synthesizes the available data on its core mechanism, presents its known inhibitory activity, outlines a representative experimental protocol for assessing its function, and visualizes its known interactions within cellular signaling pathways.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action established for dihydrobaicalein is the inhibition of specific serine/threonine kinases. Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. By inhibiting these enzymes, dihydrobaicalein can interfere with fundamental cellular functions, most notably cell cycle progression.

The identified molecular targets of Dihydrobaicalein are:

-

Polo-like kinase 1 (PLK1): A key regulator of multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis. Inhibition of PLK1 is a well-established strategy in anticancer research, as it can lead to mitotic arrest and apoptosis in cancer cells.

-

Polo-like kinase 2 (PLK2): While structurally similar to PLK1, PLK2 has distinct roles, including functions in centriole duplication and the regulation of neuronal activity.

-

Vaccinia-related kinase 2 (VRK2): An atypical active Ser-Thr kinase that has been implicated in the regulation of signaling pathways, including those involving mitogen-activated protein kinases (MAPK), and cellular processes such as apoptosis and autophagy.[1][2]

Dihydrobaicalein's inhibitory action on these kinases suggests its potential as a modulator of cell division and other critical signaling cascades.

Quantitative Data Summary

The available quantitative data for dihydrobaicalein's inhibitory activity is currently limited to its effect on PLK1. This data is crucial for comparing its potency against other kinase inhibitors and for guiding dose-selection in experimental settings.

| Compound | Target Kinase | Activity Metric | Value | Citation |

| Dihydrobaicalein | PLK1 | IC50 | 6.3 µM | [3] |

| Dihydrobaicalein | PLK2 | - | Data Not Available | [3] |

| Dihydrobaicalein | VRK2 | - | Data Not Available | [3] |

IC50 (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

Signaling Pathway Involvement

Dihydrobaicalein acts by directly inhibiting PLK1, PLK2, and VRK2. These kinases are upstream regulators of various pathways, with a pronounced role in cell cycle control. The inhibition of these targets by dihydrobaicalein disrupts the downstream signaling necessary for mitotic progression, potentially leading to cell cycle arrest.

Key Experimental Protocols

To determine the inhibitory activity of compounds like dihydrobaicalein on their target kinases, in vitro kinase inhibition assays are essential. While the specific protocol used to generate the published IC50 value for dihydrobaicalein is not detailed in the available literature, a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol is provided below. TR-FRET is a common and robust method for quantifying kinase activity.

General Protocol: In Vitro TR-FRET Kinase Inhibition Assay

This protocol outlines the general steps to measure the inhibitory effect of a compound on a target kinase.

Objective: To determine the IC50 value of Dihydrobaicalein against a target kinase (e.g., PLK1).

Materials:

-

Recombinant human kinase (e.g., PLK1)

-

Biotinylated substrate peptide specific for the kinase

-

ATP (Adenosine triphosphate)

-

Dihydrobaicalein (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

-

Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore)

-

Stop Buffer (e.g., EDTA)

-

Low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of Dihydrobaicalein in DMSO. A typical starting concentration might be 1 mM, diluted in 10 steps with a 1:3 ratio.

-

Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include DMSO-only wells for "no inhibition" controls and wells without enzyme for "background" controls.

-

-

Kinase Reaction:

-

Prepare a "Kinase/Substrate Mix" in assay buffer containing the recombinant kinase and its specific biotinylated peptide substrate at optimized concentrations.

-

Add the Kinase/Substrate Mix to the wells containing the test compound.

-

Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Prepare an "ATP Mix" in assay buffer.

-

Initiate the kinase reaction by adding the ATP Mix to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60-90 minutes).

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding Stop Buffer (containing EDTA to chelate Mg2+, which is required by the kinase).

-

Prepare a "Detection Mix" containing the Europium-labeled anti-phospho-antibody and SA-APC in detection buffer.

-

Add the Detection Mix to all wells.

-

Incubate the plate for the detection reaction to occur (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths: ~665 nm (acceptor, APC) and ~615 nm (donor, Europium).

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.

-

Normalize the data: Percentage of inhibition is calculated as: 100 * (1 - (Ratio_Compound - Ratio_Background) / (Ratio_NoInhibition - Ratio_Background)).

-

Plot the percentage of inhibition against the logarithm of the Dihydrobaicalein concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

-

References

Dihydrobaicalein: A Technical Guide to Its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobaicalein is a flavonoid, a class of polyphenolic compounds widely found in plants. It is structurally related to baicalein, a major bioactive component of Scutellaria baicalensis (Baikal skullcap), a plant with a long history of use in traditional medicine. While extensive research has been conducted on the antioxidant properties of baicalein, specific data on dihydrobaicalein is less abundant in the current scientific literature. This guide provides a comprehensive overview of the antioxidant properties of the closely related and well-studied flavonoid, baicalein, as a proxy to understand the potential of dihydrobaicalein. The structural similarity suggests that dihydrobaicalein likely shares many of the antioxidant mechanisms of baicalein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Antioxidant Mechanisms

The antioxidant properties of flavonoids like baicalein, and presumably dihydrobaicalein, stem from both direct and indirect mechanisms.

Direct Antioxidant Activity:

-

Radical Scavenging: The polyphenolic structure of these flavonoids, particularly the presence of hydroxyl groups on the A and B rings, enables them to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. Baicalein has demonstrated potent scavenging activity against superoxide radicals.[1][2]

-

Metal Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), flavonoids can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Indirect Antioxidant Activity:

-

Upregulation of Endogenous Antioxidant Defenses: A primary mechanism of indirect antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][4][5][6] Baicalein has been shown to disrupt the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1).[7][8][9][10][11] This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4][5]

Quantitative Antioxidant Activity of Baicalein

The antioxidant capacity of baicalein has been quantified using various in vitro assays. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Assay | IC₅₀ of Baicalein | Reference Compound | IC₅₀ of Reference | Citation(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 7.48 µg/mL | Luteolin | 8.85 µg/mL | [12] |

| Superoxide Radical Scavenging | 2.8-fold higher than baicalin | Baicalin | - | [13] |

| Xanthine Oxidase Inhibition | 3.12 µM | Wogonin | 157.38 µM | [1][13] |

| Cytochrome c Reduction | 370.33 µM | Baicalin | 224.12 µM | [13] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 34.04 µg/mL (for 60% aqueous ethanol extract of S. baicalensis) | - | - | [14] |

Key Signaling Pathway: Nrf2-Keap1

The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response and a key target for the indirect antioxidant effects of baicalein.

Caption: Dihydrobaicalein (via Baicalein) and the Nrf2-Keap1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve dihydrobaicalein or the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL). Add the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[15][16][17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of dihydrobaicalein as described for the DPPH assay.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

-

Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[18][19][20][21][22]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Procedure:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution and serial dilutions of dihydrobaicalein.

-

Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as FRAP units (in µM Fe²⁺ equivalents).[23][24][25][26][27]

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a compound like dihydrobaicalein.

Caption: A logical workflow for the comprehensive evaluation of antioxidant properties.

Conclusion

While direct experimental data on dihydrobaicalein is emerging, the extensive research on its structural analog, baicalein, provides a strong foundation for understanding its potential as a potent antioxidant. The mechanisms likely involve both direct radical scavenging and the modulation of crucial endogenous antioxidant pathways, most notably the Nrf2-Keap1 system. Further research is warranted to specifically quantify the antioxidant capacity of dihydrobaicalein and to fully elucidate its molecular interactions and therapeutic potential in conditions associated with oxidative stress. The protocols and pathways detailed in this guide provide a robust framework for such investigations.

References

- 1. abcam.cn [abcam.cn]

- 2. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upregulation of Nrf2 signaling: A key molecular mechanism of Baicalin's neuroprotective action against diabetes-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baicalein disrupts the KEAP1-NRF2 interaction to alleviate oxidative stress injury by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baicalein modulates Nrf2/Keap1 system in both Keap1-dependent and Keap1-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. veterinarypaper.com [veterinarypaper.com]

- 13. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Dihydrobaicalein: A Technical Whitepaper on its Putative Neuroprotective Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental research on the neuroprotective activities of Dihydrobaicalein, a metabolite of baicalein, is limited in publicly available scientific literature. This document extrapolates the potential neuroprotective mechanisms of Dihydrobaicalein based on the extensive research conducted on its parent compounds, Baicalin and its aglycone, Baicalein. The mechanisms, pathways, and experimental data presented herein are derived from studies on Baicalin and Baicalein and serve as a foundational guide for future research into Dihydrobaicalein.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, posing a significant global health challenge. Flavonoids, particularly those from the root of Scutellaria baicalensis, have garnered substantial interest for their therapeutic potential. Baicalin and its primary metabolite, Baicalein, have been extensively studied and shown to exert potent neuroprotective effects through a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] Dihydrobaicalein, as a downstream metabolite, is hypothesized to share or contribute to these protective actions. This whitepaper synthesizes the existing knowledge on the parent compounds to build a framework for understanding the potential neuroprotective role of Dihydrobaicalein, detailing key signaling pathways, experimental methodologies, and quantitative outcomes.

Introduction to Baicalin, Baicalein, and Dihydrobaicalein

Baicalin (baicalein-7-O-glucuronide) is a major flavonoid found in Scutellaria baicalensis.[3] Upon oral administration, baicalin is poorly absorbed in its native form but is metabolized by gut microbiota into its aglycone, baicalein (5,6,7-trihydroxyflavone).[4][5] Baicalein can cross the blood-brain barrier and subsequently undergoes further metabolism in the liver, including conjugation reactions.[6] While the primary metabolic routes for baicalein are glucuronidation and sulfation, hydrogenation can also occur, leading to the formation of Dihydrobaicalein. Understanding the robust neuroprotective effects of baicalin and baicalein is crucial for predicting the therapeutic utility of their metabolites.

Core Neuroprotective Mechanisms

The neuroprotective effects of baicalin and baicalein are multi-faceted, targeting key pathological processes in neurodegeneration.[7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a cornerstone of neuronal damage. Baicalin and baicalein mitigate oxidative stress through direct ROS scavenging and by upregulating endogenous antioxidant systems.[9] A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Anti-Inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal injury. Baicalin and baicalein exert potent anti-inflammatory effects by modulating key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[7][10] By inhibiting NF-κB activation, these compounds reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][11] They have also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response that drives inflammation.[7]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Baicalin and baicalein protect neurons by modulating the expression of key apoptotic regulators. They have been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c.[12] This, in turn, inhibits the activation of the caspase cascade, particularly caspase-3, a critical executioner of apoptosis.[12][13] The PI3K/Akt survival pathway is also activated by these flavonoids, further promoting neuronal survival.

Key Signaling Pathways

The neuroprotective effects of Baicalin and Baicalein are mediated through the modulation of several interconnected signaling cascades.

NF-κB Signaling Pathway in Neuroinflammation

Nrf2 Antioxidant Response Pathway

Intrinsic Apoptosis Pathway

Quantitative Data from Precursor Studies

The following tables summarize quantitative data from key studies on Baicalin and Baicalein, demonstrating their neuroprotective efficacy in various models. This data provides a benchmark for potential future studies on Dihydrobaicalein.

Table 1: In Vitro Neuroprotective Effects of Baicalin/Baicalein

| Compound | Model System | Insult | Concentration(s) | Key Finding(s) | Reference |

| Baicalin | HT-22 Mouse Hippocampal Cells | 5 mM Glutamate | 10, 30, 50 µM | Dose-dependently mitigated increase in ROS and lipid peroxidation. Prevented downregulation of Bcl-2 and upregulation of Bax. | [12][13] |

| Baicalein | SH-SY5Y Human Neuroblastoma Cells | 6-OHDA | 0.5, 5 mg/mL | Attenuated apoptosis and reduced ROS in neurons. | [9] |

| Baicalein | PC12 Cells | Aβ₂₅₋₃₅ | 10, 50, 100 µM | Reduced cell viability loss (viability ~98% at 100 µM). Decreased ROS generation and apoptosis. | [14] |

| Baicalin | LPS-induced BV-2 Microglia | LPS | Not specified | Suppressed TLR4, MyD88, and IRAK1 activity; decreased NF-κB p65. Reduced NO, iNOS, COX-2, IL-1β, PGE2. | [3] |

Table 2: In Vivo Neuroprotective Effects of Baicalin/Baicalein

| Compound | Animal Model | Insult/Disease | Dosage | Key Finding(s) | Reference |

| Baicalin | Rat Model | 6-OHDA (Parkinson's) | 50, 100, 150 mg/kg | Prevented neurodegeneration, inhibited apoptosis of dopaminergic neurons, and regulated neurotransmitter release. | [15] |

| Baicalein | Rat Model | 6-OHDA (Parkinson's) | 200 mg/kg/day | Reduced apoptosis and downregulated ROS in neurons. | [9] |

| Baicalein | Mouse Model | MPTP (Parkinson's) | 560, 280 mg/kg/day | Protected against neurotoxicity and reduced apoptosis by alleviating mitochondrial dysfunction. | [9] |

| Baicalin | Rat Model | Chronic Unpredictable Mild Stress (Depression) | Not specified | Promoted neuronal maturation and rescued neurons from apoptosis via inhibition of the GSK3β/NF-κB/NLRP3 pathway. | [4] |

Experimental Protocols from Precursor Studies

Detailed methodologies are critical for replicating and building upon existing research. The following protocols are representative of the studies conducted on baicalin and baicalein.

In Vitro Glutamate-Induced Excitotoxicity Model

-

Cell Line: Mouse hippocampal HT-22 cells.[12]

-

Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[12]

-

Treatment Protocol:

-

Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for Western blots).

-

One hour prior to insult, cells are pre-treated with Baicalin (e.g., 10, 30, 50 µM) or vehicle control.[12]

-

Glutamate is added to a final concentration of 5 mM to induce excitotoxicity.[12]

-

Cells are incubated for 24 hours.[12]

-

-

Key Assays:

-

Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay.[12]

-

Oxidative Stress: Measurement of intracellular ROS using DCFH-DA staining and lipid peroxidation (LPO) analysis.[12][13]

-

Apoptosis Markers: Western blot analysis for Bcl-2, Bax, and cleaved caspase-3 expression.[12]

-

In Vivo 6-OHDA-Induced Parkinson's Disease Model

-

Animal Model: Male Sprague-Dawley rats.[15]

-

Surgical Procedure:

-

Rats are anesthetized (e.g., with pentobarbital sodium).

-

The neurotoxin 6-hydroxydopamine (6-OHDA) is stereotactically injected into the medial forebrain bundle to lesion dopaminergic neurons.[15]

-

Sham-operated animals receive a vehicle injection.

-

-

Treatment Protocol:

-

Following model establishment (confirmed by behavioral tests), rats are administered Baicalin (e.g., 50, 100, 150 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for a specified period (e.g., 8 weeks).[15]

-

-

Key Assessments:

-

Behavioral Tests: Rotarod test for motor coordination and open-field test for spontaneous motor activity.[15]

-

Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

-

Histology: Immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

-

Biochemical Analysis: Measurement of oxidative stress markers (e.g., SOD, MDA) and inflammatory cytokines in brain tissue.

-

Experimental Workflow Visualization

Conclusion and Future Directions

The extensive body of evidence supporting the neuroprotective effects of baicalin and baicalein provides a strong rationale for investigating their metabolite, Dihydrobaicalein. The foundational mechanisms—antioxidant, anti-inflammatory, and anti-apoptotic actions—are likely conserved. Future research must focus on directly evaluating Dihydrobaicalein using the established experimental models outlined in this guide. Key research questions include:

-

What is the pharmacokinetic profile of Dihydrobaicalein and its ability to penetrate the blood-brain barrier?

-

What is the potency of Dihydrobaicalein in mitigating oxidative stress and inflammation compared to baicalein?

-

Does Dihydrobaicalein directly modulate the Nrf2, NF-κB, and intrinsic apoptosis pathways?

-

Can Dihydrobaicalein demonstrate efficacy in animal models of neurodegenerative diseases like Parkinson's or Alzheimer's disease?

Answering these questions will be critical to determining if Dihydrobaicalein can be developed as a novel, natural neuroprotective agent for the treatment of debilitating neurological disorders.

References

- 1. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review [mdpi.com]

- 2. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of baicalin by different microbiota determined by MimiCol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatic Metabolism and Disposition of Baicalein via the Coupling of Conjugation Enzymes and Transporters—In Vitro and In Vivo Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective effect and mechanism of baicalin on Parkinson’s disease model induced by 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrobaicalein and Its Interaction with Core Signaling Pathways: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the molecular interactions of the flavonoid Dihydrobaicalein, with a comprehensive focus on its well-studied counterpart, Baicalein.

Introduction

Dihydrobaicalein, a flavanone, is the reduced form of baicalein, a major bioactive flavonoid extracted from the root of Scutellaria baicalensis (Huang-Qin). While direct research on dihydrobaicalein's interaction with cellular signaling is nascent, the extensive body of literature on baicalein provides critical insights. Baicalein is known to modulate a host of signaling pathways implicated in cancer, inflammation, and neuroprotection.[1][2] This guide synthesizes the current understanding of how these flavonoids interact with key signaling cascades, focusing primarily on the well-documented effects of baicalein. Given their structural similarity, the mechanisms described for baicalein serve as a foundational model for predicting and understanding the potential activities of dihydrobaicalein.

Quantitative Effects on Cellular Processes

The biological activity of baicalein has been quantified across numerous studies, particularly its anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| HT29 | Colorectal Cancer | 49.77 | 24 | [3] |

| 34.35 | 48 | [3] | ||

| 16.91 | 72 | [3] | ||

| DLD1 | Colorectal Cancer | 60.49 | 24 | [3] |

| 34.70 | 48 | [3] | ||

| 18.75 | 72 | [3] | ||

| MCF-7 | Breast Cancer | 95 ± 4.8 | 24 | [4] |

| 85.07 ± 1.26 | - | [4] | ||

| 5.3 µg/mL (~19.6) | - | [5] | ||

| MDA-MB-435 | Breast Cancer | 5.9 µg/mL (~21.8) | - | [5] |

| RPMI8226 | Multiple Myeloma | 168.5 | - | [6] |

| HCT116 | Colorectal Cancer | ~100 | 24 | [7] |

| ~50 | 48 | [7] |

Interaction with Key Signaling Pathways

Baicalein exerts its effects by modulating several critical intracellular signaling pathways. These interactions are central to its anti-inflammatory, anti-cancer, and neuroprotective properties.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers. Baicalein has been shown to be a potent inhibitor of this pathway.[1][6]

Mechanism of Action:

-

Inhibition of Phosphorylation: Baicalein treatment significantly decreases the phosphorylation of both PI3K and Akt in a dose-dependent manner.[1][8] This inactivation prevents the downstream signaling cascade.

-

Induction of Autophagy: By inhibiting the PI3K/Akt pathway, baicalein can induce autophagy in cancer cells, a process of cellular self-digestion that can lead to cell death.[8]

-

Upregulation of PTEN: In some contexts, baicalein upregulates the tumor suppressor gene PTEN, which acts as a negative regulator of the PI3K pathway.[9][10]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, regulates cellular processes like proliferation, differentiation, stress response, and apoptosis.[2] Baicalein has demonstrated dual effects on this pathway, sometimes inhibiting and other times activating it, depending on the cellular context.

Mechanism of Action:

-

Inhibition of ERK: In hepatocellular carcinoma cells, baicalein reduces the phosphorylation of ERK1/2 and its upstream kinase MEK1, leading to apoptosis.[1]

-

Activation of p38/ERK: In other cancer models, a combination of baicalin and baicalein boosted the phosphorylation of p38 and ERK by nearly 3-fold, suggesting activation of a pro-apoptotic stress response.[4]

-

Broad Inhibition: In inflammation models, baicalein inhibits the activation of JNK, ERK, and p38 MAPK cascades.[10]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[11] It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Baicalein is a well-documented inhibitor of NF-κB activation.[5][11][12]

Mechanism of Action:

-

Inhibition of IκBα Degradation: Baicalein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]

-

Prevention of Nuclear Translocation: By stabilizing IκBα, baicalein blocks the nuclear translocation of the active NF-κB p65 subunit.[5][13]

-

Suppression of Target Genes: This inhibition leads to the downregulation of NF-κB target genes, including those for inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules, and anti-apoptotic proteins.[1][5][12]

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[3] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.

Mechanism of Action:

-

Nrf2 Upregulation: Baicalein treatment upregulates the expression of Nrf2.[3]

-

Nuclear Translocation: It promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[3]

-

Antioxidant Gene Expression: In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the production of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). This helps alleviate oxidative stress and subsequent cellular damage.

Key Experimental Protocols

The following are generalized methodologies for common assays used to study the effects of dihydrobaicalein/baicalein.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with various concentrations of baicalein (e.g., 0, 5, 10, 25, 50, 100 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

-

Cell Lysis: After treatment with baicalein, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines (e.g., IL-6, TNF-α), in cell culture supernatants.

-

Sample Collection: After treating cells (e.g., HMC-1 mast cells) with an inflammatory stimulus (e.g., LPS) with or without baicalein for 24 hours, collect the cell culture supernatants.[8]

-

Assay Procedure: Perform the ELISA according to the manufacturer’s instructions for the specific cytokine kit (e.g., IL-6, IL-8, MCP-1).[8]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific to the target cytokine.

-

Sample Incubation: Add standards and collected supernatants to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody.

-

Enzyme Conjugate: Add a streptavidin-HRP conjugate.

-

Substrate Addition: Add a TMB substrate solution to develop the color.

-

Reaction Stop & Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

The available evidence strongly indicates that baicalein is a potent modulator of fundamental signaling pathways, including PI3K/Akt, MAPK, and NF-κB. Its ability to inhibit pro-growth and pro-inflammatory cascades while activating cellular antioxidant defenses provides a molecular basis for its observed anti-cancer and anti-inflammatory effects. While this guide focuses on baicalein, it establishes a robust framework for future investigations into the specific and potentially distinct activities of its reduced form, dihydrobaicalein. Further comparative studies are essential to delineate the unique therapeutic potential of each compound.

References

- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Baicalein inhibits PI3K/AKT signaling pathway and induces autophagy of MGC-803 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baicalein alters PI3K/Akt/GSK3β signaling pathway in rats with diabetes-associated cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Baicalein exhibits anti-inflammatory effects via inhibition of NF-κB transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Baicalein protects against endothelial cell injury by inhibiting the TLR4/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baicalein induces cervical cancer apoptosis through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrobaicalein and Its Impact on Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobaicalein, a flavonoid derived from the roots of Scutellaria baicalensis, and its oxidized counterpart baicalein, have garnered significant attention for their potent antioxidant and cytoprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which dihydrobaicalein modulates reactive oxygen species (ROS). We will explore its direct ROS scavenging activities, its influence on key signaling pathways such as the Nrf2-Keap1 and MAPK pathways, and its role in mitigating mitochondrial dysfunction and inhibiting pro-oxidant enzymes. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for assessing its effects, and provides visual representations of the underlying signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals. While much of the detailed mechanistic work has been elucidated for baicalein, the principles are largely applicable to its reduced form, dihydrobaicalein.

Introduction to Dihydrobaicalein and Reactive Oxygen Species